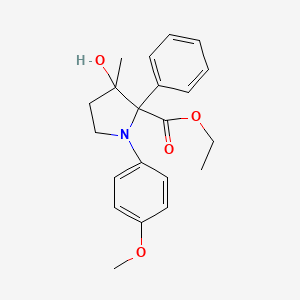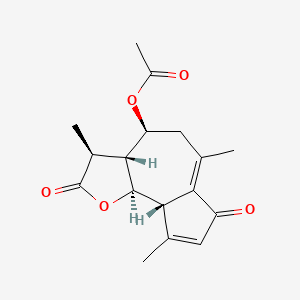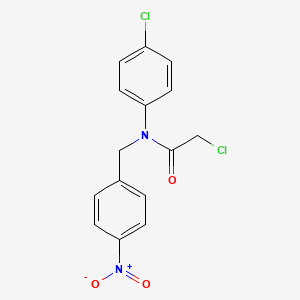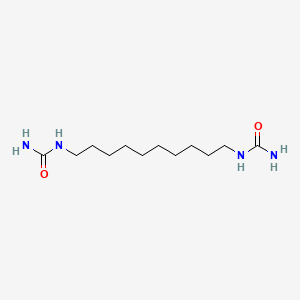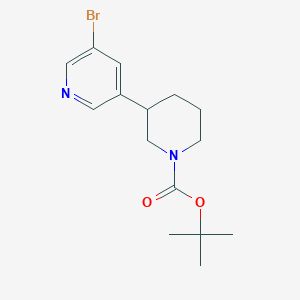![molecular formula C36H38Cl2N2O6 B12303771 10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[226223,6218,2118,12027,31Les conditions de réaction nécessitent généralement des températures contrôlées, des catalyseurs spécifiques et des solvants pour assurer la pureté et le rendement du produit souhaité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[226223,6218,2118,12027,31Les conditions de réaction nécessitent généralement des températures contrôlées, des catalyseurs spécifiques et des solvants pour assurer la pureté et le rendement du produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, notamment des réacteurs à flux continu et des systèmes de synthèse automatisés. Ces méthodes visent à optimiser les conditions de réaction, à réduire les coûts de production et à garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions : 10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridécaène-9,32-diol ; dichlorhydrate subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de multiples sites réactifs au sein de la molécule .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et des nucléophiles (par exemple, les amines). Les conditions de réaction, telles que la température, le pH et le choix du solvant, sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes correspondants, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications De Recherche Scientifique
10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridécaène-9,32-diol ; dichlorhydrate a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour l'étude de structures moléculaires complexes et de mécanismes réactionnels. En biologie, il peut servir de sonde pour étudier les processus et les interactions cellulaires. En médecine, ses propriétés thérapeutiques potentielles sont explorées pour le développement de nouveaux médicaments. De plus, dans l'industrie, il est utilisé dans la synthèse de matériaux de pointe et de produits chimiques spécialisés .
Mécanisme d'action
Le mécanisme d'action du 10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridécaène-9,32-diol ; dichlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les multiples groupes fonctionnels du composé lui permettent de se lier à diverses enzymes et récepteurs, modulant leur activité et influençant les processus biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires au 10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridécaène-9,32-diol ; dichlorhydrate comprennent d'autres composés polycycliques complexes avec de multiples groupes fonctionnels, tels que le chlorure de chlorhydrate de (1S,16R)-9,21-dihydroxy-10,25-diméthoxy-15,15,30-triméthyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,?.1?,12.11?,22.02?,31.01?,3?]hexatriaconta-3,5,8,10,12(34),18,20,22(33),24,26,31,35-dodécaène-15-ium .
Unicité : L'unicité du 10,25-Diméthoxy-15-méthyl-7,23-dioxa-15,30-diazaheptacyclo[226223,6218,2118,12027,31Sa capacité à subir diverses réactions chimiques et à interagir avec diverses cibles biologiques en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C36H38Cl2N2O6 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride |
InChI |
InChI=1S/C36H36N2O6.2ClH/c1-38-15-13-25-18-29(41-2)33(39)36-32(25)28(38)17-22-4-6-23(7-5-22)20-43-35-30(42-3)19-24-12-14-37-27(31(24)34(35)40)16-21-8-10-26(44-36)11-9-21;;/h4-11,18-19,28,39-40H,12-17,20H2,1-3H3;2*1H |
Clé InChI |
CBLPWCGOLLZSLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

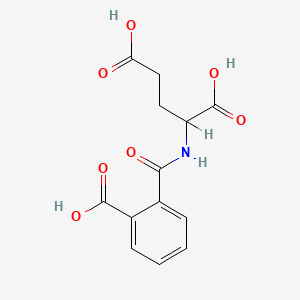

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
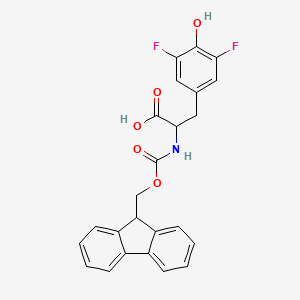
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
